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Compound Name: Ddr1-IN-5

Cat. No.: B8242455 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Ddr1-IN-5's Performance Against Alternative DDR1 Inhibitors with Supporting Experimental

Data.

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in

oncology due to its integral role in tumor progression, metastasis, and chemoresistance. This

guide provides a comparative study of Ddr1-IN-5, a potent and selective DDR1 inhibitor, and

evaluates its performance against other known DDR1 inhibitors in various cancer cell lines. The

data presented is intended to aid researchers in making informed decisions for their drug

discovery and development programs.

Performance Comparison of DDR1 Inhibitors
Ddr1-IN-5 demonstrates high potency with a half-maximal inhibitory concentration (IC50) of

7.36 nM against DDR1. It also effectively inhibits the auto-phosphorylation of the DDR1b

isoform at tyrosine 513 with an IC50 of 4.1 nM, indicating direct target engagement and

inhibition of kinase activity. The following table summarizes the available IC50 data for Ddr1-
IN-5 and other notable DDR1 inhibitors across a panel of cancer cell lines. It is important to

note that these values are compiled from various studies and experimental conditions may

differ.
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Inhibitor
Cancer Cell
Line

IC50 (Cell
Proliferation)

IC50 (Kinase
Activity/Phosp
horylation)

Citation(s)

Ddr1-IN-5 Not Specified Not Available

7.36 nM (DDR1),

4.1 nM (p-

DDR1b Y513)

DDR1-IN-1 U2OS - 105 nM (DDR1) [1][2]

Nilotinib MCF-7 (Breast) 0.403 µM - [3]

MDA-MB-231

(Breast)
0.819 µM - [3]

HCT-116 (Colon) Not Available 1-8 nM (p-DDR1)

NCI-H23 (Lung) 3.05 µM - [4]

Dasatinib A549 (Lung) ~10 µM 1.35 nM (DDR1) [5]

DDR1 Signaling Pathway
The activation of DDR1 by its ligand, collagen, triggers a cascade of downstream signaling

events that promote cancer cell proliferation, survival, migration, and invasion. Key pathways

activated by DDR1 include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR

pathways. DDR1 activation can also lead to the activation of Src and Notch signaling. The

following diagram illustrates the central role of DDR1 in these oncogenic signaling networks.
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Caption: DDR1 Signaling Pathway in Cancer.
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Experimental Workflow
The evaluation of DDR1 inhibitors like Ddr1-IN-5 typically involves a series of in vitro assays to

determine their potency and efficacy in cancer cell lines. The following diagram outlines a

standard experimental workflow.
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Caption: Experimental Workflow for DDR1 Inhibitor Evaluation.

Experimental Protocols
Cell Viability (MTT) Assay
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This protocol is used to assess the effect of Ddr1-IN-5 on the metabolic activity of cancer cells,

which is an indicator of cell viability.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified

atmosphere with 5% CO2.

Compound Treatment: Prepare serial dilutions of Ddr1-IN-5 and other inhibitors in culture

medium. Replace the medium in the wells with 100 µL of the medium containing the

inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell

control.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using a non-linear regression analysis.

Western Blot for Phospho-DDR1
This protocol is used to determine the effect of Ddr1-IN-5 on the phosphorylation status of

DDR1.

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

Serum-starve the cells overnight, then treat with Ddr1-IN-5 for 1-2 hours before stimulating

with 10 µg/mL of collagen I for 30 minutes.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with

protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-

polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF

membrane.

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at

room temperature. Incubate the membrane with a primary antibody against phospho-DDR1

(e.g., p-DDR1 Tyr792) overnight at 4°C (typically at a 1:1000 dilution).

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using

an enhanced chemiluminescence (ECL) substrate.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody against total DDR1 and a loading control like GAPDH.

LanthaScreen™ Kinase Assay
This biochemical assay is used to determine the direct inhibitory effect of Ddr1-IN-5 on DDR1

kinase activity.

Reagent Preparation: Prepare a 2X kinase/antibody mixture and a 4X tracer solution in the

appropriate kinase buffer.

Compound Dilution: Prepare a serial dilution of Ddr1-IN-5 in DMSO and then dilute into the

kinase buffer.

Assay Plate Setup: In a 384-well plate, add 4 µL of the diluted compound.

Kinase Reaction: Add 8 µL of the 2X kinase/antibody mixture to each well.

Tracer Addition: Add 4 µL of the 4X tracer to initiate the reaction.

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
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Fluorescence Reading: Read the plate on a fluorescence plate reader capable of time-

resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Data Analysis: Calculate the emission ratio and determine the IC50 value of the inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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